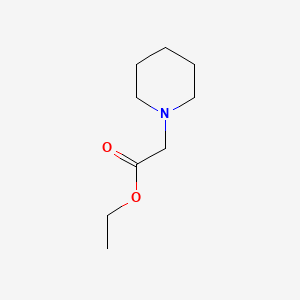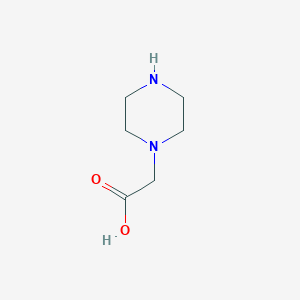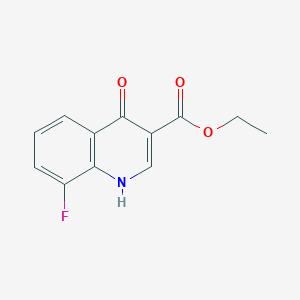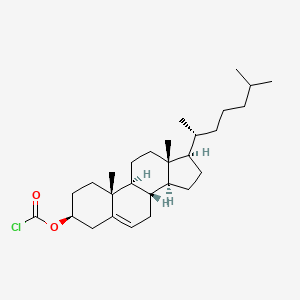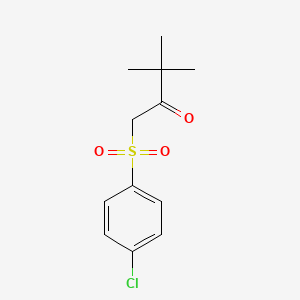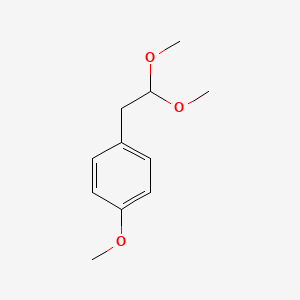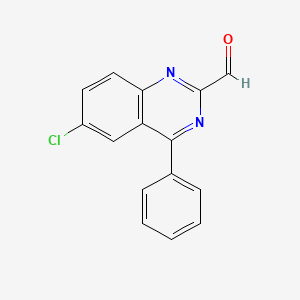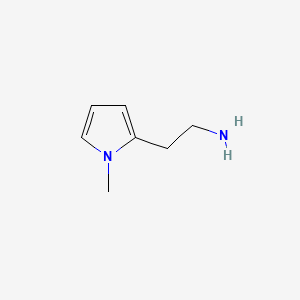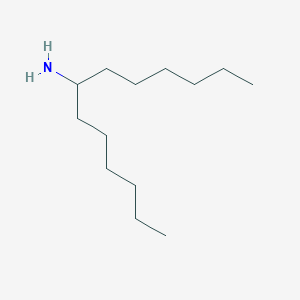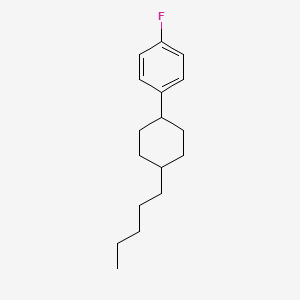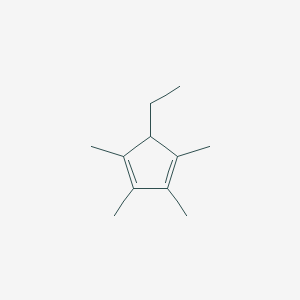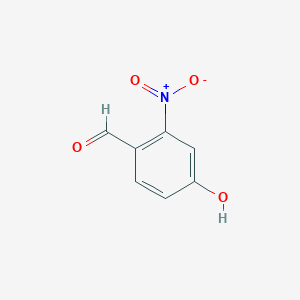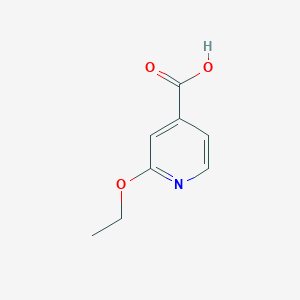
3,7-二溴二苯并呋喃
描述
3,7-Dibromo-dibenzofuran is an organic compound with the molecular formula C12H6Br2O . It has an average mass of 325.983 Da and a monoisotopic mass of 323.878540 Da . This compound can be used as an organic electroluminescent device material or as a raw material for organic synthesis for the preparation of electronic components and electronic devices .
Synthesis Analysis
The synthesis of dibenzofuran derivatives, including 3,7-Dibromo-dibenzofuran, has been a topic of recent research . One approach starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring. The formation of dibenzofurans can also be achieved by cyclizing diarylether derivatives . Another method involves using 2-methoxy-2’-amino-4,4’-dibromobiphenyl as a raw material by chemical reaction .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-dibenzofuran consists of two benzene rings fused to a central furan ring . The 3D structure may be viewed using specific software .
Chemical Reactions Analysis
While specific chemical reactions involving 3,7-Dibromo-dibenzofuran are not detailed in the search results, it’s known that this compound can be used as a raw material for organic synthesis .
Physical And Chemical Properties Analysis
3,7-Dibromo-dibenzofuran has a density of 1.9±0.1 g/cm3, a boiling point of 396.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 62.1±3.0 kJ/mol, and the flash point is 193.3±22.3 °C .
科学研究应用
Boosting the Efficiency of Organic Persistent Room-Temperature Phosphorescence
Specific Scientific Field
This research falls under the field of Chemistry , specifically focusing on Organic Persistent Room-Temperature Phosphorescence .
Summary of the Application
The study aims to boost the efficiency of organic persistent room-temperature phosphorescence. The development of organic materials capable of persistent luminescence, such as organic persistent room-temperature phosphorescence, lags behind due to their normally low efficiency .
Methods of Application or Experimental Procedures
The researchers incorporated (bromo)dibenzofuran into carbazole, which boosted the intersystem crossing and provided an intramolecular triplet-state bridge . This offered a near quantitative exothermic triplet–triplet energy transfer to repopulate the lowest triplet-state of carbazole .
Results or Outcomes
The strategy developed in this research could enable the development of efficient phosphorescent materials for potential high-tech applications . The generation and transfer of triplet excitons within a single molecule were revealed by low-temperature spectra, energy level, and lifetime investigations .
属性
IUPAC Name |
3,7-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYJXFJGQKMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052759 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-dibenzofuran | |
CAS RN |
67019-91-4 | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dibromodibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


